Coronene

Nonlinear Optics Two-Photon Absorption Electronic Structure

Sublimed Coronene (≥98% HPLC) uniquely combines D₆h planar symmetry and extended π‑stacking to deliver reproducible n‑channel OFET/OLED performance and high-quality, low-temperature graphene nucleation. Its >500 °C thermal stability outperforms curved PAHs like corannulene, preventing decomposition during high-temperature fabrication. Rigorous sublimation purification minimizes charge traps, ensuring consistent carrier mobility. Ideal as an MBE precursor for layered superconductors. Select only >98% sublimed material to avoid the device variability seen with lower-purity (80% HPLC) or structurally mismatched alternatives.

Molecular Formula C24H12
Molecular Weight 300.4 g/mol
CAS No. 191-07-1
Cat. No. B032277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoronene
CAS191-07-1
SynonymsCircumbenzene;  NSC 90725
Molecular FormulaC24H12
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C(C=C2)C=C7
InChIInChI=1S/C24H12/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-12H
InChIKeyVPUGDVKSAQVFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.66e-10 M

Structure & Identifiers


Interactive Chemical Structure Model





Coronene (CAS 191-07-1) for Organic Electronics: A High-Purity, Thermally Stable PAH Core for Semiconductor and Graphene Nucleation Applications


Coronene (CAS 191-07-1, C₂₄H₁₂), a polycyclic aromatic hydrocarbon (PAH) comprising seven peri-fused benzene rings in a highly symmetrical planar D₆h geometry, is a yellow-to-brown crystalline solid with a melting point of 428–440 °C and a boiling point of 525 °C . It exhibits n-type organic semiconductor behavior and is employed as a sublimed, high-purity material for optoelectronic applications, acting as a nucleation seed for low-temperature graphene growth by vapor deposition and as a scaffold for advanced organic semiconductors . Its extended π-conjugated system imparts unique electronic properties, including high electron affinity and the ability to form ordered π-π stacks in the solid state, which are critical for charge transport .

Why Coronene Cannot Be Substituted by Structurally Similar PAHs in High-Performance Organic Semiconductors and Optical Materials


Coronene's D₆h symmetry and planar geometry confer a distinct electronic structure that fundamentally differs from even closely related PAHs like ovalene (D₂h symmetry). As demonstrated by Aryanpour et al., electron correlation effects are far stronger in ovalene, where the lowest spin-singlet two-photon state is a quantum superposition of triplet states, a behavior not observed in Coronene or other D₆h hydrocarbons [1]. Furthermore, Coronene's thermal stability (decomposition >500 °C) is significantly higher than that of curved PAHs like corannulene (~400 °C), making it uniquely suited for high-temperature processing steps required in organic electronics fabrication . Substituting Coronene with a lower-purity analog (e.g., 80% HPLC) or a structurally similar PAH without its specific symmetry and thermal profile can lead to inconsistent device performance, altered optical properties, and reduced charge carrier mobility [2].

Coronene (CAS 191-07-1) Quantitative Evidence Guide: Head-to-Head Comparisons for Scientific Selection


Electronic Structure Symmetry Dictates Two-Photon Absorption Behavior: Coronene (D₆h) vs. Ovalene (D₂h)

The D₆h symmetry of Coronene results in a qualitatively different electronic structure compared to the D₂h symmetry of ovalene, directly impacting two-photon absorption properties relevant to nonlinear optical applications. Numerical studies within the Pariser-Parr-Pople model show that electron correlations are far stronger in ovalene, leading to a lowest spin-singlet two-photon state that is a quantum superposition of triplet states, a phenomenon not observed in Coronene or other D₆h hydrocarbons [1].

Nonlinear Optics Two-Photon Absorption Electronic Structure Molecular Symmetry

Purity Grade Directly Correlates with Semiconductor Performance: Sublimed Coronene (>99%) vs. Technical Grade (80-90%)

The purity of Coronene significantly impacts its performance in organic electronic devices. Sublimed Coronene with >99% purity (Sigma-Aldrich 335355) is explicitly specified for use as an n-channel organic semiconductor and for synthesizing MBE-grown layered superconductors . In contrast, lower purity grades (e.g., 80% HPLC from TCI Europe or 90% from AKSci) contain impurities that can act as charge traps and reduce carrier mobility, making them unsuitable for high-performance electronic applications [1].

Organic Semiconductors Purity Specification Sublimation Charge Carrier Mobility

Thermal Stability Enables High-Temperature Processing: Coronene vs. Curved PAH Corannulene

Coronene's planar structure confers significantly higher thermal stability compared to curved PAHs like corannulene. Coronene exhibits decomposition temperatures exceeding 500 °C, whereas corannulene decomposes at approximately 400 °C . This 100+ °C difference in thermal stability is critical for vapor deposition and annealing steps common in organic semiconductor device fabrication.

Thermal Stability Organic Electronics Processing Sublimation Device Fabrication

Fluorescence Quantum Yield Modulation via Functionalization: Coronene vs. Benzo[ghi]perylene Derivatives

Coronene and its close analog benzo[ghi]perylene (Bp) exhibit tunable fluorescence quantum yields upon functionalization. Hasobe et al. demonstrated that introducing methoxycarbonyl (COOMe) groups significantly increases fluorescence quantum yields in both Coronene and Bp derivatives. While absolute quantum yields are not provided in the abstract, the study confirms a systematic and dramatic increase in quantum yield with an increasing number of COOMe groups for both molecular frameworks [1]. This establishes Coronene as a viable scaffold for tailoring optical properties, comparable to Bp.

Fluorescence Quantum Yield Optoelectronics Sensing

HF Triplet Stability Analysis Distinguishes Coronene from Linear Polyacenes

In a comparative SCF-RPA study of pyrene, coronene, ovalene, and hexabenzocoronene, all these molecules were found not to display Hartree-Fock triplet instability, in contrast to long linear polyacenes which do exhibit such instability [1]. This indicates that Coronene shares a stable ground-state electronic configuration with other two-dimensional PAHs, but importantly, the study shows a smooth transition in electronic dimensionality between one and two dimensions based on molecular shape, with Coronene representing an intermediate dimensionality [1].

Electronic Structure Hartree-Fock Stability Triplet Instability PAH Series

High-Impact Application Scenarios for Coronene (CAS 191-07-1) in Organic Electronics, Graphene Synthesis, and Optical Materials


N-Channel Organic Semiconductor in OFETs and OLEDs

Coronene's planar D₆h geometry and ability to form ordered π-π stacks make it an excellent n-channel organic semiconductor . Its high electron affinity and mobility are critical for electron transport layers in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) [1]. The use of sublimed, >99% pure Coronene is essential to minimize charge traps and ensure reproducible device performance .

Nucleation Seed for Low-Temperature Graphene Growth by Chemical Vapor Deposition (CVD)

Coronene acts as an effective 'nucleation seed' for synthesizing graphene via vapor deposition at low temperatures . Its planar, graphene-like structure facilitates the formation of high-quality graphene layers, offering a pathway to lower the thermal budget required for graphene production, which is advantageous for integrating graphene with temperature-sensitive substrates .

Scaffold for Functionalized Organic Semiconductors with Tunable Optical Properties

Coronene's extended π-system provides a robust scaffold for synthesizing functionalized derivatives with tailored electronic and optical properties. Introducing electron-withdrawing groups like methoxycarbonyl (COOMe) significantly increases fluorescence quantum yields, enabling the design of novel materials for organic photovoltaics, bioimaging, and sensing applications [2]. The electrochemical and photophysical properties of Coronene derivatives can be systematically tuned for specific device requirements [3].

Precursor for MBE-Grown Layered Superconductors

High-purity, sublimed Coronene is specifically utilized in the synthesis of MBE-grown layered superconductors . Its thermal stability (>500 °C) and ability to sublime congruently at high temperatures make it a suitable molecular precursor for molecular beam epitaxy (MBE) processes aimed at creating novel superconducting heterostructures .

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